molecular formula C13H28 B1603844 3,5,7-Trimethyldecane CAS No. 90622-58-5

3,5,7-Trimethyldecane

Cat. No.: B1603844
CAS No.: 90622-58-5
M. Wt: 184.36 g/mol
InChI Key: PEYBKVQWVSPNDC-UHFFFAOYSA-N
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Description

3,5,7-Trimethyldecane: is an organic compound with the molecular formula C13H28 . It is a branched alkane, specifically a trimethyl-substituted decane. The compound is characterized by the presence of three methyl groups attached to the third, fifth, and seventh carbon atoms of the decane chain. This structure contributes to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-Trimethyldecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of decane with methylating agents under controlled conditions. For instance, the Friedel-Crafts alkylation reaction can be employed, where decane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out at low temperatures to control the regioselectivity and yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of corresponding alkenes or alkynes. This process is conducted under high pressure and temperature conditions using metal catalysts such as palladium or platinum. The choice of catalyst and reaction conditions is crucial to achieving high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

3,5,7-Trimethyldecane undergoes various chemical reactions typical of alkanes, including:

    Oxidation: The compound can be oxidized to form alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions are less common for alkanes, but under specific conditions, hydrogenation can occur.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of light or heat, leading to the formation of haloalkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or elevated temperatures.

Major Products Formed

    Oxidation: Formation of 3,5,7-trimethyldecanol, 3,5,7-trimethyldecanal, or 3,5,7-trimethyldecanoic acid.

    Substitution: Formation of 3,5,7-trimethyl-1-chlorodecane or 3,5,7-trimethyl-1-bromodecane.

Scientific Research Applications

3,5,7-Trimethyldecane has several applications in scientific research:

    Chemistry: Used as a reference compound in the study of alkane reactivity and as a solvent in organic synthesis.

    Biology: Investigated for its role in the metabolic pathways of certain microorganisms.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized as a component in lubricants and as a standard in chromatographic analysis.

Mechanism of Action

The mechanism of action of 3,5,7-Trimethyldecane in various applications depends on its chemical structure and properties. In biological systems, it may interact with lipid membranes due to its hydrophobic nature, affecting membrane fluidity and permeability. In chemical reactions, its branched structure influences its reactivity and the formation of specific products.

Comparison with Similar Compounds

Similar Compounds

  • 3,5,8-Trimethyldecane
  • 2,4,6-Trimethyldecane
  • 2,3,5-Trimethyldecane

Uniqueness

3,5,7-Trimethyldecane is unique due to the specific positioning of its methyl groups, which affects its physical properties such as boiling point and density. This distinct structure also influences its reactivity in chemical reactions, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3,5,7-trimethyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28/c1-6-8-12(4)10-13(5)9-11(3)7-2/h11-13H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYBKVQWVSPNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(C)CC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880572
Record name 3,5,7-Trimethyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90622-58-5, 127996-02-5
Record name Alkanes, C11-15-iso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090622585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,7-Trimethyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alkanes, C11-15-iso-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.084.023
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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